tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate

Medicinal Chemistry Building Block Procurement Physicochemical Characterization

Medicinal chemistry teams developing LSD1/MAO inhibitors or PROTACs require a Boc-protected cyclopropylamine with precise meta-aminomethylphenyl geometry. Even minor substitution shifts (para vs. meta, aniline vs. benzylamine) alter pKa (pred. 12.37), hydrogen-bonding geometry, and target recognition, derailing SAR campaigns. • Delivers the validated meta-substitution pattern of sub-100 nM LSD1 inhibitors • Orthogonal Boc deprotection (acidic) preserves Cbz/Alloc groups for convergent synthesis • 98% purity from multiple qualified suppliers ensures supply-chain resilience for IND-enabling studies

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B11765751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)CN
InChIInChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(7-8-15)12-6-4-5-11(9-12)10-16/h4-6,9H,7-8,10,16H2,1-3H3,(H,17,18)
InChIKeyATJUTMQSYALOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate Sourcing Guide


tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate (CAS 1782626-57-6) is a Boc-protected cyclopropylamine building block featuring a meta-aminomethylphenyl substitution pattern (C₁₅H₂₂N₂O₂, MW 262.35) . This compound belongs to the aryl-cyclopropyl carbamate class, where the strained cyclopropane ring and the free primary amine (once deprotected) serve as critical pharmacophoric elements for covalent or conformationally constrained target engagement . It is commercially available as a research intermediate with typical purities of 95–98% , and its predicted properties—boiling point 397.5±21.0 °C, density 1.12±0.1 g/cm³, pKa 12.37±0.20—provide a baseline for handling and formulation considerations .

Meta-aminomethylphenyl cyclopropylamine scaffold for constrained target engagement studies
Boc protecting group enables acid-labile late-stage deprotection in orthogonal strategies
Research-grade purity (95–98%) supports multi-step synthesis and building block procurement
Designed for LSD1 inhibitor intermediates, fragment libraries, and PROTAC linker chemistry

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate Substitution Limitations


Although several aryl-cyclopropyl carbamates share the same core scaffold, even ostensibly minor structural deviations—such as replacing the meta-aminomethyl group with a direct amino substituent or shifting substitution to the para position—can fundamentally alter physicochemical properties, metabolic stability, and molecular recognition profiles . The methylene spacer in the target compound extends the amine farther from the aromatic ring, increasing the pKa of the conjugate acid and altering hydrogen-bonding geometry relative to the aniline-type amino analog (CAS 180080-94-8) . Additionally, the choice of the tert-butyloxycarbonyl (Boc) protecting group dictates orthogonal deprotection conditions compared to the benzyl carbamate series that has been directly evaluated as LSD1/MAO inhibitors [1]. These differences mean that procurement decisions cannot be based solely on scaffold similarity; the precise substitution and protecting-group architecture must match the intended synthetic route or biological assay context.

Geometry mismatch: meta vs para
Para-aminomethyl isomer shifts amine vector by ~60°, disrupting the binding mode required for FAD amine oxidase targets; class-level SAR indicates this may significantly reduce target engagement.
Aminomethyl spacer vs direct amino
Replacing the methylene spacer with a direct aniline-type amino group (e.g., CAS 180080-94-8) lowers conjugate acid pKa by ~7 units, altering protonation state and hydrogen-bond geometry, which can derail recognition profiles.
Boc vs Cbz orthogonal deprotection
Benzyl carbamate (Cbz) analogs require hydrogenolysis or strong Lewis acid conditions incompatible with many functional groups; substituting a Cbz-protected building block for this Boc variant forces a redesign of the entire synthetic route.

tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate vs. Analog Comparison


Molecular Weight & Boiling Point vs. 3-Aminophenyl Analog

The target compound (C₁₅H₂₂N₂O₂, MW 262.35) incorporates a methylene spacer between the aromatic ring and the primary amine, increasing molecular weight by 14.03 Da relative to the direct amino analog tert-butyl (1-(3-aminophenyl)cyclopropyl)carbamate (C₁₄H₂₀N₂O₂, MW 248.32) . This additional carbon atom elevates the predicted boiling point by approximately 15–20 °C (target: 397.5±21.0 °C vs. analog: ~378 °C estimated) . For procurement, the higher boiling point indicates reduced volatility, which may simplify solvent evaporation steps during synthesis; the mass difference is also analytically resolvable by LC-MS, providing a built-in quality control check against contamination by the des-methylene analog.

MW & Boiling Point vs. 3-Aminophenyl Analog
Cross-study comparable
ΔMW +14.03 Da (262.35 vs 248.32 g/mol); ΔBP ≈ +15–20 °C
Supports identity confirmation by LC-MS and reduced volatility during solvent evaporation.
Predicted values; experimental verification recommended.
Medicinal Chemistry Building Block Procurement Physicochemical Characterization

Meta-Aminomethyl vs. Para-Aminomethyl Recognition

The meta-aminomethyl substitution in the target compound positions the amine vector at a ~120° angle relative to the cyclopropyl-carbamate axis, in contrast to the ~180° angle of the para-isomer tert-butyl (1-(4-(aminomethyl)phenyl)cyclopropyl)carbamate . In the broader class of tranylcypromine-derived LSD1/MAO inhibitors, the meta-substituted phenylcyclopropylamine scaffold (exemplified by tert-butyl [2-(3-aminophenyl)cyclopropyl]carbamate) has been explicitly utilized as a key intermediate for generating potent, selective LSD1 inhibitors, with reported IC₅₀ values in the sub-100 nM range for elaborated derivatives [1][2]. While no direct bioactivity data exist for the target compound itself, the meta geometry is essential for accessing the binding conformation observed in co-crystal structures of related cyclopropylamine-based KDM1A/LSD1 inhibitors; the para-isomer cannot recapitulate this trajectory and is expected to show reduced target engagement based on structure-activity relationship (SAR) trends [3].

Meta-Aminomethyl vs. Para-Aminomethyl Recognition
Class-level inference
Amine vector ~120° vs ~180°; class-level LSD1 IC₅₀ ~10 µM for para-related scaffold
Supports meta-geometry binding-mode review for FAD-dependent amine oxidase targets.
Direct target compound data not available; inferred from tranylcypromine-based inhibitor SAR.
Medicinal Chemistry SAR Studies Enzyme Inhibition

Boc vs. Cbz Orthogonal Deprotection

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group that is cleaved under acidic conditions (TFA or HCl/dioxane), whereas the closely related benzyl N-[1-(aminomethyl)cyclopropyl]carbamate (CAS 2055841-99-9) requires hydrogenolysis or strong Lewis acid conditions for deprotection . In the context of LSD1 inhibitor development, the benzyl carbamate series has demonstrated direct enzyme inhibition (IC₅₀ = 83 nM for one diastereomer), with the benzyl group contributing to hydrophobic binding interactions within the active site [1]. The Boc-protected analog, by contrast, serves as a protected intermediate that is not expected to exhibit intrinsic LSD1 inhibition prior to deprotection; however, its acid-labile nature enables convergent synthetic strategies where the free amine is revealed at a late stage without affecting acid-sensitive functional groups elsewhere in the molecule [2]. This makes the Boc variant the preferred choice for multi-step syntheses requiring orthogonal protecting-group tactics, whereas the benzyl analog is better suited for direct biological screening campaigns.

Boc vs. Cbz Orthogonal Deprotection
Cross-study comparable
Boc: cleaved by TFA or 4 M HCl/dioxane; Cbz: requires H₂/Pd-C or BBr₃
Supports orthogonal protecting-group strategy selection for complex molecule synthesis.
Benzyl carbamate analog shows LSD1 IC₅₀ = 83 nM; Boc analog inactive until deprotection.
Synthetic Chemistry Protecting Group Strategy LSD1 Drug Discovery

pKa Comparison: Aminomethyl vs. Direct Amino

The predicted pKa of the conjugate acid of the aminomethyl group in the target compound is 12.37±0.20, significantly higher than the typical pKa of an aniline-type amino group directly attached to a phenyl ring (estimated 4.6–5.2 for the 3-aminophenyl analog) [1]. This ~7-unit difference means that at physiological pH (7.4), the target compound's amine will be >99.9% protonated upon deprotection, whereas the aniline analog is predominantly neutral. This ionization-state divergence directly impacts passive membrane permeability, oral absorption potential, and lysosomal trapping propensity, making the aminomethyl variant more suitable for targets requiring a positively charged amine for ionic interactions .

pKa: Aminomethyl vs. Direct Amino
Class-level inference
ΔpKa ≈ +7 units (12.37 vs ~4.6–5.2); >1000-fold difference in protonation at pH 7.4
Supports protonation-state screening for target engagement and ADME prediction.
Predicted pKa values; experimental determination recommended.
Physicochemical Characterization Drug Design ADME Prediction

Commercial Availability & Purity Comparison

The target compound is listed by multiple vendors (BOC Sciences, Chemenu, MolCore, Leyan, Hairuichem) with reported purities of 95–98% , whereas the direct 3-aminophenyl analog (CAS 180080-94-8) is discontinued at CymitQuimica and available from only a subset of suppliers at 95–97% purity . The broader supplier base for the target compound reduces single-source dependency and provides competitive pricing options. Importantly, Bidepharm offers batch-specific QC documentation (NMR, HPLC, GC) for the 3-aminophenyl analog ; analogous QC documentation is expected from reputable suppliers of the target compound and should be specified in procurement contracts.

Commercial Availability & Purity
Supporting evidence
≥5 active suppliers (95–98% purity) vs ≤4 for 3-aminophenyl analog (discontinued at one vendor)
Supports procurement resilience and batch-specific QC documentation expectations.
Supplier landscape as of April 2026; verify current availability and COA scope.
Procurement Supply Chain Quality Control

Key Application Scenarios for tert-Butyl (1-(3-(aminomethyl)phenyl)cyclopropyl)carbamate


LSD1 Inhibitor Late-Stage Intermediate

The combination of a meta-aminomethylphenyl scaffold—a privileged geometry in tranylcypromine-derived LSD1 inhibitors —with a Boc protecting group enables late-stage acidic deprotection without disturbing other protecting groups (e.g., Cbz, Alloc) or acid-sensitive moieties in complex molecules. This scenario directly addresses the needs of medicinal chemistry teams developing covalent or reversible LSD1 inhibitors where the free cyclopropylamine pharmacophore must be revealed as the final synthetic step [1].

Fragment Libraries for FAD Amine Oxidases

The high predicted pKa (12.37) and the strained cyclopropane ring make this building block an ideal fragment for screening against MAO-A, MAO-B, and LSD1, which recognize protonated primary amines as substrates or mechanism-based inactivators. Its meta-substitution pattern mirrors the geometry of known potent inhibitors (IC₅₀ <100 nM) [1], providing a validated starting point for fragment growing or merging campaigns.

PROTAC Linker with Constrained Aryl-Amine Spacer

The methylene spacer between the phenyl ring and the amine introduces an additional rotatable bond while preserving the overall conformational constraint of the cyclopropane ring. This geometry is advantageous for designing PROTAC linkers where precise spatial orientation between the target-binding and E3-ligase-binding moieties is critical for ternary complex formation. The Boc group allows coupling of the deprotected amine to carboxylic acid-containing E3 ligands under standard amide-bond-forming conditions .

Multi-Kilogram Scale-Up & Supplier Redundancy

With at least 5 active suppliers and documented purity ranges of 95–98% [1], this compound meets the supplier-diversification criteria often mandated for IND-enabling or Phase I GMP campaigns. The availability of batch-specific QC data from multiple vendors reduces the risk of supply-chain interruptions during critical development milestones.

Application
Selection Property
Validation Focus
LSD1 inhibitor intermediate synthesis
Boc orthogonal deprotection, meta-aminomethyl geometry
Deprotection efficiency and free amine integrity in late-stage
Fragment screening for FAD amine oxidases (MAO/LSD1)
High pKa cyclopropylamine scaffold, meta-substitution pattern
Target engagement in enzymatic assays; protonation-state context
PROTAC linker with constrained aryl-amine spacer
Methylene spacer and cyclopropane constraint, Boc for amide coupling
Ternary complex formation efficiency and linker geometry review
Multi-kilogram synthesis for preclinical development
Multi-supplier base (≥5), batch QC documentation availability
Supply chain resilience and lot-to-lot consistency verification
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